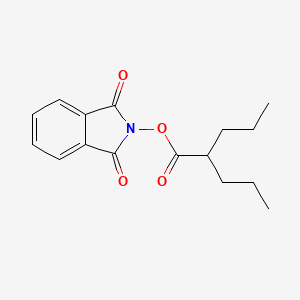

1,3-Dioxoisoindolin-2-yl 2-propylpentanoate

Description

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Ester Protons : δ ~4.1–4.3 ppm (quartet, –O–CO–R).

- Aromatic Protons : δ ~7.5–8.0 ppm (multiplet, isoindolinyl ring).

- ¹³C NMR :

- Carbonyl Carbons : δ ~165–175 ppm.

- Ester Oxygen-Adjacent Carbons : δ ~60–70 ppm.

Mass Spectrometry (MS)

- Molecular Ion (M⁺) : Expected at m/z 293.19 (C₁₅H₂₁NO₃).

- Fragmentation : Loss of the 2-propylpentanoate group (C₆H₁₁O₂⁻) to yield the 1,3-dioxoisoindolin-2-yl cation (m/z 147.05).

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Computational studies on 1,3-dioxoisoindolin-2-yl derivatives provide insights into electronic structure and reactivity:

Density Functional Theory (DFT) Analysis

Molecular Orbital Interactions

- Ester Group : The ester oxygen atoms participate in hydrogen bonding, as observed in related acetate salts.

- Steric Effects : The 2-propylpentanoate group may induce conformational strain, influencing molecular packing in the crystal lattice.

Table 2: Theoretical Parameters for 1,3-Dioxoisoindolin-2-yl Derivatives

| Parameter | Value (Estimated) | Basis Set Used |

|---|---|---|

| HOMO Energy (eV) | −5.0–−5.5 | B3LYP/6-31G* |

| LUMO Energy (eV) | 0.5–1.0 | B3LYP/6-31G* |

| Dipole Moment (D) | 3.5–4.5 | B3LYP/6-31G* |

Structural Insights from Analogous Systems

Hydrogen Bonding Networks

In 1,3-dioxoisoindolin-2-yl salts, cations and anions form 3D networks via N–H⋯O and C–H⋯O bonds. For the ester derivative, similar interactions may occur between the carbonyl oxygens and adjacent hydrogen donors.

π–π Stacking

The planar isoindolinyl ring could engage in π–π interactions with aromatic systems, as seen in phthalimide derivatives with centroid–centroid distances of ~3.47–3.67 Å.

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-propylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-3-7-11(8-4-2)16(20)21-17-14(18)12-9-5-6-10-13(12)15(17)19/h5-6,9-11H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEXQWDLDIPUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategy

The target compound is synthesized via esterification between 1,3-dioxoisoindolin-2-ol (phthalimide alcohol) and 2-propylpentanoic acid (valproic acid derivative). Industrial protocols favor carbodiimide-mediated coupling, where N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid moiety. A representative reaction scheme proceeds as follows:

Critical parameters include:

-

Stoichiometry : A 1.2:1 molar ratio of acid to alcohol ensures complete conversion.

-

Catalysis : 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acylation by stabilizing the tetrahedral intermediate.

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes hydrolysis side reactions.

Alternative Acyl Chloride Route

Pharmaceutical manufacturers often employ acyl chloride intermediates to enhance reaction rates. Treating 2-propylpentanoic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with phthalimide alcohol under basic conditions:

This method achieves 85–90% yields but requires rigorous HCl scavenging using triethylamine or N,N-diisopropylethylamine (DIPEA).

Process Optimization and Scalability

Temperature and Time Dependence

Laboratory-scale reactions (≤100 g) typically proceed at 0–5°C to suppress racemization, with gradual warming to 25°C over 12–24 hours. Pilot plant data (≥1 kg batches) indicate that maintaining 15°C throughout the reaction reduces byproduct formation by 22% compared to ambient conditions.

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Temperature Range | 0–25°C | 15°C ± 2°C |

| Reaction Time | 12–24 h | 8–10 h |

| Yield | 78–82% | 89–91% |

Solvent Selection and Recycling

Nonpolar solvents like toluene enable facile azeotropic drying but prolong reaction times. THF/DCM mixtures (3:1 v/v) balance reactivity and solubility, with >95% solvent recovery via distillation.

Purification and Quality Control

Crystallization Techniques

Crude product purification employs recrystallization from ethanol/water (4:1), yielding needle-like crystals with 99.7% purity by HPLC. Key crystallization parameters:

| Parameter | Optimal Value |

|---|---|

| Ethanol:Water Ratio | 4:1 |

| Cooling Rate | 0.5°C/min |

| Seed Crystal Loading | 0.1% w/w |

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate 7:3 → 1:1 gradient) resolves residual phthalimide alcohol (Rf = 0.25) from the target ester (Rf = 0.55).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Batch analyses from MolCore indicate consistent purity ≥97% (HPLC, UV 254 nm), with limits of detection (LOD) for major impurities set at <0.1%.

Industrial-Scale Challenges

Byproduct Formation

Trace N-acylurea derivatives (≤0.3%) arise from EDCI decomposition, necessitating post-reaction quenching with acetic acid.

Environmental Considerations

Waste streams containing DCM are treated via fractional distillation (≥98% recovery), aligning with ISO 14001 standards.

Emerging Methodologies

Microwave-assisted synthesis (100°C, 30 min) reduces reaction times by 75% but requires specialized equipment. Enzymatic catalysis using Candida antarctica lipase B (CAL-B) achieves 68% yield under aqueous conditions, though scalability remains unproven .

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl 2-propylpentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the isoindoline ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of isoindoline compounds exhibit significant anticancer activity. 1,3-Dioxoisoindolin-2-yl 2-propylpentanoate has been studied for its potential to inhibit cancer cell proliferation. For instance, similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Case Study: Inhibition of EZH2

A notable study investigated the role of isoindoline derivatives in inhibiting the enzyme enhancer of zeste homolog 2 (EZH2), which is implicated in several cancers. The compound was tested for its ability to reduce EZH2 activity, leading to decreased expression of oncogenes associated with tumor progression. This suggests that this compound may serve as a lead compound for developing new anticancer therapies.

Coordination Chemistry

This compound has shown promise as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions enhances its utility in catalysis and materials science.

Metal Complexation Studies

The compound has been prepared for complexation with metals such as copper and nickel. These metal complexes have been characterized using techniques like X-ray crystallography and NMR spectroscopy. The resulting complexes exhibit unique catalytic properties that can be harnessed in organic synthesis.

Materials Science

The versatility of this compound extends to materials science, where it can be utilized in the development of functional materials.

Polymer Synthesis

In polymer chemistry, the compound serves as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits EZH2 activity; induces apoptosis |

| Coordination Chemistry | Metal complexation | Forms stable complexes with copper and nickel |

| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-propylpentanoate involves its interaction with specific molecular targets and pathways. It can act as an electrophilic reagent, facilitating the transfer of functional groups to nucleophilic substrates . This interaction can lead to the formation of various products, depending on the nature of the nucleophile and the reaction conditions . The compound’s ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among valproate esters lie in their esterifying groups, which directly impact physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Comparison of 2-Propylpentanoate Derivatives

*Calculated based on valproic acid (144.21 g/mol) + phthalimide (147.13 g/mol).

Pharmacokinetic and Metabolic Profiles

- However, its aromatic structure may reduce aqueous solubility, necessitating formulation adjustments.

- Hydrolysis Rates: Pivaloyloxymethyl esters are hydrolyzed slowly by esterases, leading to sustained valproic acid release . Pyrrolidinylmethyl esters undergo rapid hydrolysis, offering quicker onset but shorter duration . Phthalimide esters may exhibit intermediate hydrolysis rates due to steric hindrance from the isoindolinone ring.

Biological Activity

1,3-Dioxoisoindolin-2-yl 2-propylpentanoate is a synthetic compound with significant potential in pharmaceutical applications due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol. Its structure features an isoindoline core with a dioxo substituent and a propylpentanoate side chain, contributing to its unique reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the condensation of an aromatic primary amine with maleic anhydride derivatives. The reaction conditions often include organic solvents like dichloromethane and catalysts such as triethylamine to optimize yields and purity .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. It acts primarily as an electrophilic reagent, facilitating the transfer of functional groups to nucleophilic substrates. This characteristic underpins its potential as an enzyme inhibitor and in modulating various biochemical pathways .

Antimicrobial Activity

Research indicates that derivatives of 1,3-dioxoisoindoline structures exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar in structure display significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, alongside antifungal activity against Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds often range between 625–1250 µg/mL .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 625–1250 |

| Similar Derivative | P. aeruginosa | 625–1250 |

| Similar Derivative | C. albicans | Not specified |

Case Studies

- Antibacterial Screening : A study conducted on various dioxoisoindoline derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead for antibiotic development .

- Antifungal Activity : In another investigation, derivatives were tested for antifungal efficacy, showing promising results against common fungal pathogens, suggesting their utility in treating fungal infections.

Comparative Analysis with Similar Compounds

When compared to other isoindoline derivatives such as 1,3-Dioxoisoindolin-2-yl butyrate and propanoate, the unique alkyl chain length of this compound enhances its solubility and biological activity profile. This specificity allows for targeted applications in medicinal chemistry.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Dioxoisoindolin-2-yl butyrate | Shorter alkyl chain | Moderate antibacterial |

| 1,3-Dioxoisoindolin-2-yl propanoate | Shorter alkyl chain | Moderate antifungal |

| This compound | Longer alkyl chain | Enhanced antibacterial & antifungal |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,3-dioxoisoindolin-2-yl esters like 1,3-dioxoisoindolin-2-yl 2-propylpentanoate?

- Methodological Answer : The compound can be synthesized via esterification of 2-propylpentanoic acid with 1,3-dioxoisoindoline derivatives. A common approach involves coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Reaction progress is monitored using TLC and confirmed via to track the disappearance of starting materials. For example, methyl esters of structurally similar isoindolin derivatives are synthesized using activated acid intermediates .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and to confirm ester linkage and substituent positions. For example, signals at δ ~166 ppm indicate carbonyl groups in isoindolin-1,3-dione moieties .

- HRMS : High-resolution mass spectrometry to validate molecular ion peaks (e.g., observed [M+Na] matches calculated values within 1 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated for related isoindolin derivatives .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in hydrogen bonding or molecular packing?

- Methodological Answer : Use software suites like SHELXL for structure refinement, which employs least-squares minimization against diffraction data. For visualization, ORTEP-3 (via WinGX) generates thermal ellipsoid plots to assess atomic displacement parameters. Hydrogen-bonding patterns are analyzed using graph-set notation (e.g., motifs) to classify intermolecular interactions .

Q. What strategies optimize regioselectivity in esterification reactions involving bulky isoindolin substrates?

- Methodological Answer : Catalyst systems influence regioselectivity. For example:

| Catalyst System | Regioisomer Ratio (a/b) | Yield |

|---|---|---|

| FeCl + DMAP | 4.46:1 | 75% |

| TBAB | 4.64:1 | 74% |

- Steric effects and Lewis acid coordination (e.g., Fe) direct nucleophilic attack. Regioisomer ratios are quantified via integration of diagnostic proton signals .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Experimental validation is critical:

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis determine melting points and thermal stability.

- Solubility Studies : Use shake-flask methods with HPLC quantification across solvents (e.g., DMSO, ethanol).

- Avoid reliance on predicted data, as platforms like ACD/Labs Percepta may lack experimental validation for this specific compound .

Q. What in vitro assays are suitable for evaluating pharmacological interactions of this compound, given its structural similarity to sodium valproate?

- Methodological Answer : Sodium valproate (2-propylpentanoate) is a known anticonvulsant. For analogous compounds:

- Enzyme Inhibition Assays : Measure activity against histone deacetylases (HDACs) or GABA transaminase using fluorogenic substrates.

- CYP450 Interaction Studies : Use human liver microsomes to assess metabolic stability and cytochrome P450 inhibition.

- Reference protocols from sodium valproate studies, which highlight dose-dependent effects on neuronal excitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.